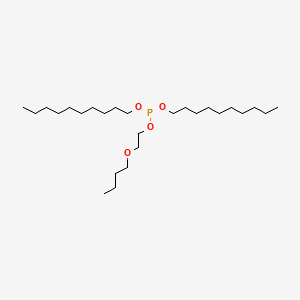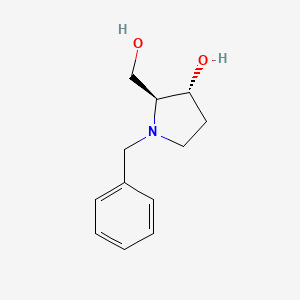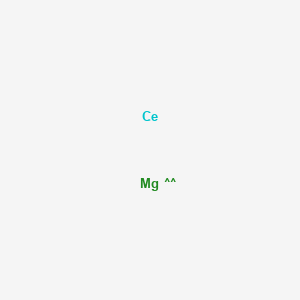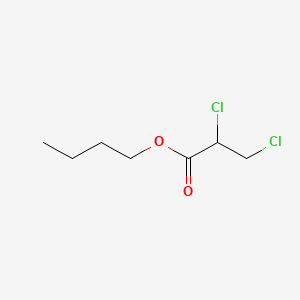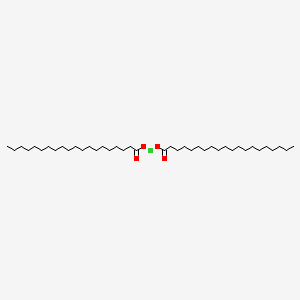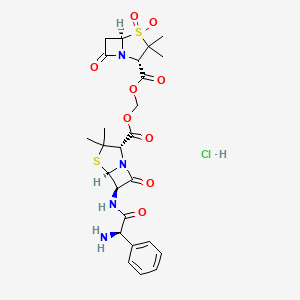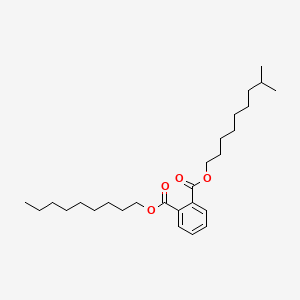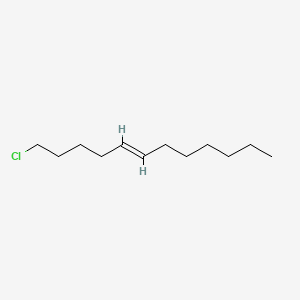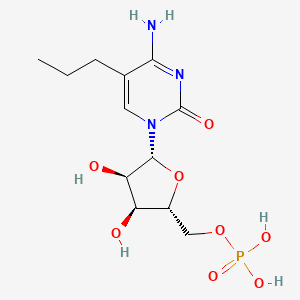
5-n-Propylcytidine 5'-monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-n-Propylcytidine 5’-monophosphate is a modified nucleotide that consists of a cytidine nucleoside with a propyl group attached to the nitrogen at the 5-position and a phosphate group attached to the 5’-carbon of the ribose sugar This compound is a derivative of cytidine monophosphate, which is a fundamental building block of ribonucleic acid (RNA)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Propylcytidine 5’-monophosphate can be achieved through chemical or enzymatic phosphorylation of the corresponding nucleoside. One common method involves the use of nucleoside kinases, such as deoxynucleoside kinase or deoxycytidine kinase, which catalyze the phosphorylation of nucleosides using adenosine triphosphate or guanosine triphosphate as phosphate donors . The reaction conditions typically include a buffered aqueous solution at a mild temperature (e.g., 30°C) to ensure enzyme stability and activity .
Industrial Production Methods
Industrial production of 5-n-Propylcytidine 5’-monophosphate may involve large-scale enzymatic synthesis using bioreactors. The process can be optimized by employing a GTP regeneration system using acetate kinase from Escherichia coli to maintain a continuous supply of phosphate donors . This approach allows for high-yield production of the compound under environmentally friendly conditions.
化学反应分析
Types of Reactions
5-n-Propylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Phosphorylation: The compound can be further phosphorylated to form diphosphate and triphosphate derivatives.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or enzymatic conditions to yield the corresponding nucleoside.
Substitution: The propyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: Adenosine triphosphate or guanosine triphosphate as phosphate donors, nucleoside kinases as catalysts, buffered aqueous solution at 30°C.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific phosphatases.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dimethyl sulfoxide), and mild temperatures.
Major Products Formed
Phosphorylation: 5-n-Propylcytidine diphosphate, 5-n-Propylcytidine triphosphate.
Hydrolysis: 5-n-Propylcytidine.
Substitution: Various 5-substituted cytidine derivatives.
科学研究应用
5-n-Propylcytidine 5’-monophosphate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of modified nucleotides and oligonucleotides.
Biology: Serves as a substrate or inhibitor for enzymes involved in nucleotide metabolism and RNA synthesis.
Industry: Utilized in the production of nucleic acid-based probes and diagnostic tools.
作用机制
The mechanism of action of 5-n-Propylcytidine 5’-monophosphate involves its incorporation into RNA or DNA by polymerases, leading to the disruption of nucleic acid synthesis. The propyl group modification can enhance the compound’s binding affinity to specific enzymes or molecular targets, thereby increasing its efficacy as an inhibitor or substrate . The compound may also interact with kinases and other enzymes involved in nucleotide metabolism, affecting cellular processes and pathways .
相似化合物的比较
Similar Compounds
Cytidine 5’-monophosphate: The unmodified parent compound used as a monomer in RNA synthesis.
Deoxycytidine 5’-monophosphate: A deoxyribonucleotide involved in DNA synthesis.
5-Fluorocytidine 5’-monophosphate: A modified nucleotide with a fluorine atom at the 5-position, used in anticancer therapies.
Uniqueness
5-n-Propylcytidine 5’-monophosphate is unique due to the presence of the propyl group at the 5-position, which can alter its chemical properties and biological activity. This modification can enhance the compound’s stability, binding affinity, and specificity for certain enzymes or molecular targets, making it a valuable tool in research and therapeutic applications .
属性
CAS 编号 |
117309-83-8 |
|---|---|
分子式 |
C12H20N3O8P |
分子量 |
365.28 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-propylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O8P/c1-2-3-6-4-15(12(18)14-10(6)13)11-9(17)8(16)7(23-11)5-22-24(19,20)21/h4,7-9,11,16-17H,2-3,5H2,1H3,(H2,13,14,18)(H2,19,20,21)/t7-,8-,9-,11-/m1/s1 |
InChI 键 |
DKEKQUGVBFJAGT-TURQNECASA-N |
手性 SMILES |
CCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
规范 SMILES |
CCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


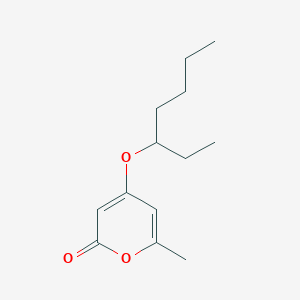
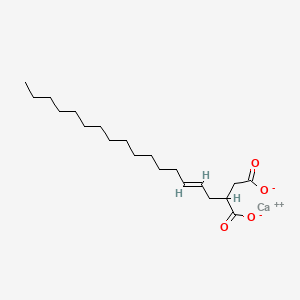
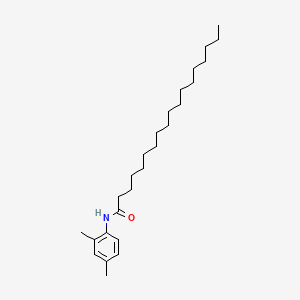
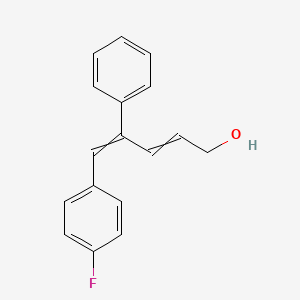
![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)

